3-(5-Methyl-2-thienyl)-2-propyne-1-ol
Description
3-(5-Methyl-2-thienyl)-2-propyne-1-ol is a thiophene derivative featuring a propargyl alcohol (2-propyne-1-ol) moiety attached to the 5-methylthienyl ring. Thiophene-based compounds are widely studied for their electronic properties, biological activity, and utility in organic synthesis. The propargyl alcohol group introduces reactivity typical of alkynes, such as participation in cycloaddition reactions (e.g., Huisgen click chemistry), while the hydroxyl group enables hydrogen bonding and derivatization.
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,6H2,1H3 |
InChI Key |
PILCHZKJLXRFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl(5-Methyl-2-thienyl)carbinols
Key Compounds: Alkyl(5-methyl-2-thienyl)carbinols (III) from , e.g., derivatives with varying alkyl chains.
- Structural Differences : Replace the propargyl alcohol group with secondary alcohols (e.g., -CH(OH)R).
- Biological Activity: These compounds exhibit choleretic (bile-stimulating) activity, with activity levels influenced by the alkyl chain length. For example, butylphenylcarbinol derivatives showed high efficacy .
- Reactivity : Lack alkyne functionality, limiting their use in click chemistry or metal-catalyzed coupling reactions.
3-(5-Methyl-2-thienyl)-1-propene
Propargyl Alcohol-Modified Thiophene Derivatives
Key Compound : 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol ().
- Reactivity : The propargyl alcohol group enables similar alkyne-driven reactions as the target compound but with modified electronic effects due to the pyrrolidine moiety.
Thiophenecarboxamide Derivatives
Key Compounds: N-[3-(Aminosulfonyl)phenyl]-5-methylthiophene-2-carboxamide ().
Propenone and Furan/Thiophene Hybrids
Key Compound: 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone ().
- Structural Differences: Conjugated enone system vs. propargyl alcohol.
- Electronic Properties: The enone group allows for extended π-conjugation, influencing photophysical behavior and intermolecular interactions in crystal packing .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The propargyl alcohol group in this compound distinguishes it from alkylcarbinols and carboxamides, enabling unique applications in polymer chemistry or bioconjugation .
- Physical Properties : Compared to carboxamides, the target compound likely has lower thermal stability due to the absence of strong hydrogen-bonding networks.
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